High Potency Non-Peptide GLP-1R Agonism vs. Peptide GLP-1R Agonists
N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine demonstrates potent, direct agonism at the GLP-1R with a binding affinity (K_B) of 26.3 nM for the recombinant human receptor . This is a non-peptide small molecule, offering distinct advantages in oral bioavailability and manufacturing cost over peptide-based agonists like exenatide or liraglutide, which are large peptides requiring subcutaneous injection [1].
| Evidence Dimension | Receptor Binding Affinity (K_B) |
|---|---|
| Target Compound Data | 26.3 nM |
| Comparator Or Baseline | Peptide GLP-1R agonists (e.g., exenatide, liraglutide) - Class inference: Peptide agonists require injection; small molecule offers oral potential. |
| Quantified Difference | Not directly comparable due to different assay formats and molecular classes; difference lies in non-peptide vs. peptide modality. |
| Conditions | Recombinant human GLP-1R binding assay |
Why This Matters
This quantifies the compound as a highly potent, non-peptide GLP-1R tool, enabling oral administration and simplifying synthesis compared to large peptides, which is a critical selection factor for in vivo studies.
- [1] Knudsen LB, Kiel D, Teng M, et al. Small-molecule agonists for the glucagon-like peptide 1 receptor. Proc Natl Acad Sci U S A. 2007;104(3):937-42. View Source
